Comprehensive Spectral Analysis and Synthesis of Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate
Comprehensive Spectral Analysis and Synthesis of Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate
Executive Summary
Halogenated pyrazole derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in the development of kinase inhibitors, anti-apoptotic protein modulators (such as MCL-1 inhibitors), and targeted oncology therapeutics[1][2]. Specifically, methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate is a versatile bifunctional intermediate. The presence of the C4-bromine allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the propanoate ester enables facile functionalization into amides or carboxylic acids.
This whitepaper provides an authoritative guide on the synthesis of this intermediate via an atom-economical aza-Michael addition, followed by a rigorous, first-principles elucidation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data.
Synthetic Methodology: The Aza-Michael Addition
The construction of the N-alkylated pyrazole core is most efficiently achieved via an aza-Michael addition of 4-bromo-5-methyl-1H-pyrazole to methyl acrylate. While traditional methods employ heavy metal catalysts or volatile organic solvents, modern green chemistry protocols utilize solvent-free conditions or ionic liquids to drive the reaction to completion with high atom economy[3][4].
A critical consideration in this synthesis is regioselectivity . The starting material, 4-bromo-3(5)-methyl-1H-pyrazole, exists as a mixture of tautomers. Alkylation at the N1 position can yield either the 3-methyl or 5-methyl regioisomer. The steric bulk of the methyl group typically directs the kinetic alkylation to favor the 3-methyl isomer, but thermodynamic control or specific catalytic environments can shift the distribution[5]. The protocol below describes the isolation of the 5-methyl isomer.
Step-by-Step Experimental Protocol
Self-Validating System: This protocol utilizes Thin Layer Chromatography (TLC) and crude NMR to validate conversion before proceeding to chromatographic separation.
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Reagent Preparation: Charge a dry, 50 mL round-bottom flask equipped with a magnetic stir bar with 4-bromo-5-methyl-1H-pyrazole (1.0 equiv, 10 mmol, 1.61 g).
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Michael Acceptor Addition: Add methyl acrylate (1.2 equiv, 12 mmol, 1.08 mL) directly to the flask.
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Catalyst Introduction: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv, 1 mmol, 150 μ L) dropwise at room temperature. The reaction can be run neat (solvent-free) to maximize the collision frequency of the reactants[3].
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Reaction Execution: Stir the mixture at 60 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1, UV detection at 254 nm). The consumption of the pyrazole starting material indicates reaction completion.
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Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Regioisomer Separation: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate). The 5-methyl isomer typically elutes slightly faster than the 3-methyl isomer due to differences in dipole moment.
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Validation: Confirm the regiochemistry via 2D NOESY NMR (correlating the N-CH 2 protons with the C5-CH 3 protons).
Aza-Michael addition workflow for N-alkylation of pyrazoles.
Structural Elucidation: NMR Spectral Data
The structural confirmation of methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate relies heavily on 1D and 2D NMR spectroscopy. The assignments below are grounded in established chemical shift rules and quantum mechanical shielding effects inherent to functionalized pyrazoles.
1 H NMR Spectral Data
Conditions: 400 MHz, CDCl 3 , 298 K. Reference: TMS ( δ 0.00 ppm).
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |
| C3-H | 7.42 | Singlet (s) | - | 1H | Highly deshielded by the adjacent electronegative sp2 nitrogen and the inductive effect of the C4-bromine. |
| N-CH 2 (C1') | 4.38 | Triplet (t) | 6.8 | 2H | Deshielded by the directly attached N1 atom of the pyrazole ring. Couples with the adjacent C2' methylene. |
| O-CH 3 | 3.68 | Singlet (s) | - | 3H | Characteristic shift for a methoxy group attached to an ester carbonyl. |
| CH 2 -C=O (C2') | 2.88 | Triplet (t) | 6.8 | 2H | Shifted downfield by the anisotropic effect of the adjacent ester carbonyl. Couples with C1'. |
| C5-CH 3 | 2.26 | Singlet (s) | - | 3H | Attached to the sp2 carbon of the heteroaromatic ring. The steric compression with the N-alkyl chain slightly affects its shift compared to a C3-methyl. |
Expert Insight: The definitive proof of the 5-methyl regiochemistry (as opposed to the 3-methyl isomer) is typically obtained via a 1D NOE or 2D NOESY experiment. Irradiation of the N-CH 2 triplet at 4.38 ppm will show a strong spatial correlation (NOE enhancement) to the C5-CH 3 singlet at 2.26 ppm. If the compound were the 3-methyl isomer, this NOE correlation would be absent, and a correlation to the C5-H proton would be observed instead.
13 C NMR Spectral Data
Conditions: 100 MHz, CDCl 3 , 298 K. Reference: CDCl 3 ( δ 77.16 ppm)[1].
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality |
| C=O (Ester) | 171.4 | Quaternary (C) | Highly deshielded carbonyl carbon typical of an aliphatic methyl ester. |
| C3 (Pyrazole) | 139.2 | Methine (CH) | sp2 hybridized carbon adjacent to the sp2 nitrogen. |
| C5 (Pyrazole) | 138.8 | Quaternary (C) | sp2 hybridized carbon bearing the methyl group. |
| C4 (Pyrazole) | 94.6 | Quaternary (C) | Critical Diagnostic Peak: The "Heavy Atom Effect" of the directly attached bromine atom causes a significant diamagnetic shielding, pushing this sp2 carbon unusually upfield. |
| O-CH 3 | 52.1 | Primary (CH 3 ) | Standard methoxy ester carbon. |
| N-CH 2 (C1') | 44.7 | Secondary (CH 2 ) | Deshielded by the adjacent pyrazole nitrogen. |
| CH 2 -C=O (C2') | 34.2 | Secondary (CH 2 ) | Alpha to the ester carbonyl. |
| C5-CH 3 | 10.8 | Primary (CH 3 ) | Highly shielded methyl carbon attached to the pyrazole ring. |
Expert Insight: The C4 carbon shift at ~94.6 ppm is the most diagnostic feature of this spectrum. In non-halogenated pyrazoles, the C4 carbon typically resonates around 105–110 ppm. The introduction of bromine introduces a strong spin-orbit coupling effect (heavy atom effect), which increases the local shielding tensor, shifting the signal upfield by approximately 10–15 ppm.
Logical framework for NMR spectral assignment and regiochemical validation.
Conclusion & Best Practices
The synthesis of methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate via aza-Michael addition is a robust, scalable methodology. When executing this synthesis, researchers must prioritize the chromatographic separation of the 3-methyl and 5-methyl tautomeric products, as continuous flow technologies and batch reactors often yield mixtures depending on the basicity of the catalyst[6].
For structural validation, relying solely on 1D 1 H NMR is insufficient due to the subtle chemical shift differences between the regioisomers. A combination of 1 H, 13 C, and 2D NOESY NMR is mandatory to ensure the absolute regiochemistry of the N-alkylation, ensuring downstream integrity when synthesizing complex macrocycles or kinase inhibitors.
References
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[1] In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
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[5] Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. MDPI. Available at:[Link]
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[2] US20230095122A1 - Fgfr3 inhibitor compounds. Google Patents. Available at:
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[3] Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions. ResearchGate. Available at:[Link]
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[6] Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Publishing. Available at:[Link]
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[4] Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. PMC. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20230095122A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N- alkylated pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08312E [pubs.rsc.org]

